3-Bromo-2,4,5-trifluorobenzamide
Overview
Description
3-Bromo-2,4,5-trifluorobenzamide is a chemical compound with the molecular formula C7H3BrF3NO It is a derivative of benzamide, where the benzene ring is substituted with bromine and three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,5-trifluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method involves the bromination of 2,4,5-trifluorobenzamide using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in a solvent such as methylene dichloride at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4,5-trifluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids .
Scientific Research Applications
3-Bromo-2,4,5-trifluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,5-trifluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,4,5-trifluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of an amide group.
2,4,5-Trifluorobenzamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2,4,5-trifluoroaniline: Contains an amino group instead of an amide group, leading to different chemical properties and reactivity.
Uniqueness
3-Bromo-2,4,5-trifluorobenzamide is unique due to the presence of both bromine and multiple fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities .
Properties
IUPAC Name |
3-bromo-2,4,5-trifluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAZXSGHNDLGGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301973 | |
Record name | 3-Bromo-2,4,5-trifluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104222-43-7 | |
Record name | 3-Bromo-2,4,5-trifluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104222-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2,4,5-trifluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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